molecular formula C44H69N5O11 B1666483 Ascrolimus CAS No. 148147-65-3

Ascrolimus

Número de catálogo B1666483
Número CAS: 148147-65-3
Peso molecular: 844 g/mol
Clave InChI: HIEKJRVYXXINKH-ADVKXBNGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ABT-281 is an ascomycin analog that may be used to treat major inflammatory skin diseases, including atopic dermatitis, psoriasis and allergic contact dermatitis. It is a macrolactam T cell inhibitors that is better suited for these diseases for its potent topical activity and reduced systemic exposure.

Aplicaciones Científicas De Investigación

1. Treatment of Atopic Dermatitis

Ascrolimus, specifically pimecrolimus, is used effectively for treating atopic dermatitis. In clinical studies, pimecrolimus cream has shown significant therapeutic benefits in treating mild to moderate atopic dermatitis in children and adolescents. It is a cell-selective cytokine inhibitor developed for inflammatory skin diseases and has been proven to provide relief from pruritus and other symptoms of atopic dermatitis (Eichenfield et al., 2002).

2. Immunomodulation in Skin Diseases

Ascrolimus derivatives, such as tacrolimus and pimecrolimus, are effective in the topical treatment of various inflammatory skin conditions. These compounds act as immunomodulatory macrolactams and inhibit the transcription of proinflammatory cytokine genes, such as interleukin 2, essential for the immune response in skin diseases (Bornhövd et al., 2001).

3. Advancements in Tacrolimus Therapy

Research has explored the potential of astragaloside IV to alleviate the chronic nephrotoxicity induced by tacrolimus, a problem that hinders its long-term use in patients. This study highlights the therapeutic possibilities in enhancing tacrolimus treatment's safety profile (Gao et al., 2021).

4. Production Enhancement Strategies

Efforts to enhance tacrolimus production have been made through genetic engineering and exogenous precursor feeding. Research involving Streptomyces tsukubaensis has identified key genes in primary and secondary metabolic pathways to increase tacrolimus yield, crucial for its broader application in immunosuppression (Li et al., 2019).

5. Tacrolimus in Organ Transplantation

The development of tacrolimus analogs with reduced toxicity while preserving immunosuppressive activity has been a significant focus. Such advancements could potentially enhance the therapeutic utility of tacrolimus in organ transplantation (Dumont et al., 1998).

Propiedades

Número CAS

148147-65-3

Nombre del producto

Ascrolimus

Fórmula molecular

C44H69N5O11

Peso molecular

844 g/mol

Nombre IUPAC

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69N5O11/c1-10-31-18-25(2)17-26(3)19-37(57-8)40-38(58-9)21-28(5)44(55,60-40)41(52)42(53)48-16-12-11-13-33(48)43(54)59-39(29(6)34(50)23-35(31)51)27(4)20-30-14-15-32(36(22-30)56-7)49-24-45-46-47-49/h18,20,24,26,28-34,36-40,50,55H,10-17,19,21-23H2,1-9H3/b25-18+,27-20+/t26-,28+,29+,30-,31+,32-,33-,34-,36+,37-,38-,39+,40+,44+/m0/s1

Clave InChI

HIEKJRVYXXINKH-ADVKXBNGSA-N

SMILES isomérico

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)/C)O)C)OC)OC)C)\C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

SMILES canónico

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ABT-281;  ABT281;  ABT 281;  A-86281;  A86281;  A 86281;  Ascrolimus

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascrolimus
Reactant of Route 2
Ascrolimus
Reactant of Route 3
Ascrolimus
Reactant of Route 4
Reactant of Route 4
Ascrolimus
Reactant of Route 5
Ascrolimus
Reactant of Route 6
Ascrolimus

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.